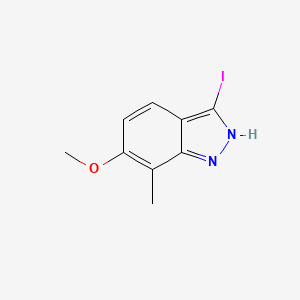![molecular formula C8H7BrN2O B3219028 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-73-8](/img/structure/B3219028.png)
6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
描述
6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a bromine atom at the 6th position and a methoxy group at the 4th position on the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and pyrroles.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often requires robust reaction conditions, efficient purification processes, and adherence to safety and environmental regulations.
化学反应分析
Types of Reactions
6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-b]pyridine derivative.
科学研究应用
6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
Material Science: Its derivatives may be explored for use in organic electronics and other advanced materials.
作用机制
The mechanism of action of 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, particularly in its role as a kinase inhibitor, involves binding to the ATP-binding site of the target kinase. This binding inhibits the kinase’s activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound’s interaction with FGFRs can lead to the inhibition of cancer cell growth and induction of apoptosis .
相似化合物的比较
Similar Compounds
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide: Contains a carboxamide group, offering different hydrogen bonding capabilities and biological properties.
Uniqueness
6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine and methoxy substituents, which can enhance its binding affinity and specificity towards certain biological targets. This dual substitution pattern can also influence its chemical reactivity, making it a versatile intermediate for further functionalization and derivatization in medicinal chemistry .
属性
IUPAC Name |
6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYKNTWAHIGLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3218955.png)
![4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3218962.png)
![7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3218969.png)
![3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218972.png)
![3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3218980.png)
![7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3218988.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3218991.png)

![4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219018.png)
![4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219024.png)
![7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219029.png)
![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3219045.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3219048.png)
![3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219054.png)
